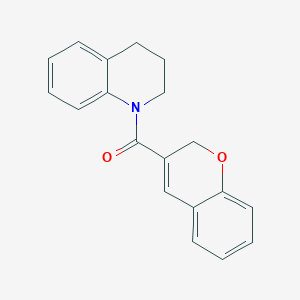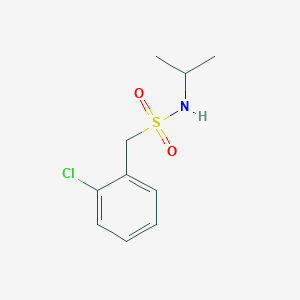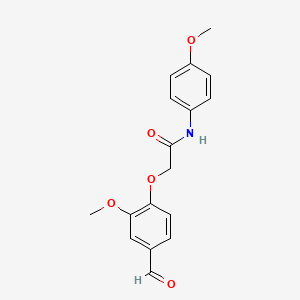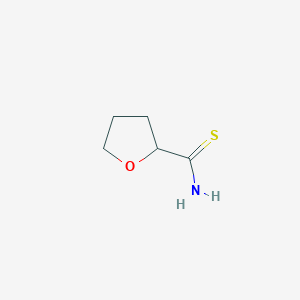
1-(2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound features a chromenyl group and a dihydroquinolinyl group linked by a methanone bridge. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach might include:
Formation of the Chromenyl Intermediate: Starting from a suitable phenol derivative, the chromenyl group can be synthesized through cyclization reactions.
Formation of the Dihydroquinolinyl Intermediate: The dihydroquinolinyl group can be synthesized from aniline derivatives through cyclization and reduction reactions.
Coupling Reaction: The final step involves coupling the chromenyl and dihydroquinolinyl intermediates using a methanone bridge, often facilitated by reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanone bridge or the aromatic rings.
Reduction: Reduction reactions can target the carbonyl group in the methanone bridge, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Potential medicinal applications include the development of new drugs for treating various diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, these compounds may be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action for 1-(2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoline would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, altering their function. The chromenyl and dihydroquinolinyl groups could facilitate binding to specific sites on enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2H-chromen-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanol: Similar structure but with an alcohol group instead of a methanone bridge.
(2H-chromen-3-yl)(3,4-dihydroquinolin-1(2H)-yl)ethanone: Similar structure but with an ethanone bridge.
Uniqueness
The unique combination of the chromenyl and dihydroquinolinyl groups in 1-(2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoline may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2H-chromen-3-yl(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-19(16-12-15-7-2-4-10-18(15)22-13-16)20-11-5-8-14-6-1-3-9-17(14)20/h1-4,6-7,9-10,12H,5,8,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQYMCFQMQEXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Nitrobenzenesulfonyl)pyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B2764828.png)
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2764833.png)
![3-(benzenesulfonyl)-8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2764834.png)
![N-{[(4-hydroxycyclohexyl)carbamoyl]methyl}-N-methylbut-2-ynamide](/img/structure/B2764836.png)
![2-Ethyl-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2764838.png)


![ethyl 2-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2764841.png)

![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2764844.png)
![N,N-dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline](/img/structure/B2764845.png)
![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2764846.png)
